molecular formula C15H13ClO2 B5784175 4-chlorobenzyl 4-methylbenzoate

4-chlorobenzyl 4-methylbenzoate

Cat. No. B5784175
M. Wt: 260.71 g/mol
InChI Key: JPHHBRMTUCHMKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chlorobenzyl 4-methylbenzoate is a chemical compound that belongs to the family of benzoates. It is a white crystalline powder that is soluble in organic solvents like chloroform, ethanol, and methanol. This compound has gained significant attention from the scientific community due to its potential applications in various fields.

Scientific Research Applications

Enzymatic Activity and Mechanism

  • Enzymatic Dehalogenation and Characterization : 4-Chlorobenzyl 4-methylbenzoate and related compounds are studied for their interaction with enzymes involved in dehalogenation processes. For example, research on the Pseudomonas sp. strain CBS-3 showed the enzymatic conversion of 4-chlorobenzoate to 4-hydroxybenzoate, highlighting the role of specific enzymes in this transformation (Müller et al., 1984). Furthermore, studies on the dehalogenation mechanism of 4-chlorobenzoyl CoA by 4-chlorobenzoyl CoA dehalogenase provide insights into the enzymatic processes involved (Y. and T. C. Bruice, 1997).

  • Photocatalytic Degradation Studies : The photocatalytic degradation of 4-methylbenzoic acid and related compounds in aqueous solutions has been studied using various catalysts, such as ZnO–SnO2/nano clinoptilolite. This research is significant for understanding the environmental fate and treatment of these compounds (Khodami & Nezamzadeh-Ejhieh, 2015).

  • Enzymes of Anaerobic Metabolism : Investigations into the anaerobic degradation pathways of similar compounds, like 4-methylbenzoate, involve understanding specific enzymes and metabolic pathways in microorganisms. This research contributes to our knowledge of biochemical processes in various environmental contexts (Lahme et al., 2012).

Crystallography and Molecular Structure

  • Structural Analysis : Studies on compounds like 4-chlorophenyl 4-methylbenzoate focus on understanding their molecular and crystal structures. These investigations provide valuable insights into the physical and chemical properties of these compounds, which are crucial for various applications in material science and chemistry (Gowda et al., 2008).

  • Hydrogen Bonded Supramolecular Associations : Research on the hydrogen bonding and supramolecular associations in organic acid–base salts, including those similar to 4-chlorobenzyl 4-methylbenzoate, are essential for understanding intermolecular interactions and the development of new materials (Khalib et al., 2014).

Environmental and Agricultural Applications

  • Photodecomposition Studies : Understanding the photodecomposition of chlorobenzoic acids, which are structurally related to 4-chlorobenzyl 4-methylbenzoate, is crucial for environmental remediation and the management of these compounds in natural settings (Crosby & Leitis, 1969).

  • Nanoparticle Carrier Systems for Agricultural Applications : Research on the use of nanoparticle carrier systems, such as those for carbendazim and tebuconazole, provides insights into the potential for using similar systems for 4-chlorobenzyl 4-methylbenzoate and related compounds in agricultural settings (Campos et al., 2015).

properties

IUPAC Name

(4-chlorophenyl)methyl 4-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClO2/c1-11-2-6-13(7-3-11)15(17)18-10-12-4-8-14(16)9-5-12/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPHHBRMTUCHMKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chlorobenzyl 4-methylbenzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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